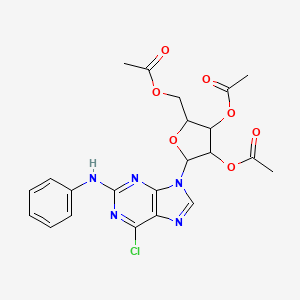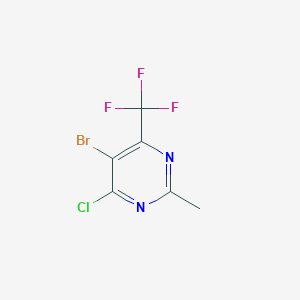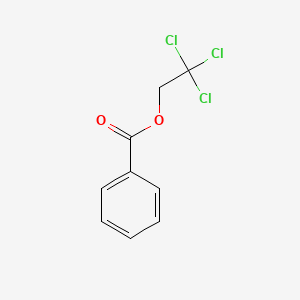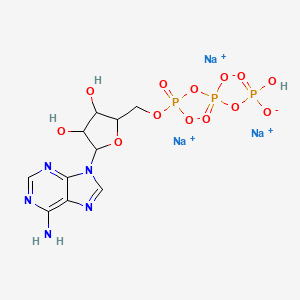
1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate is a fluorinated organic compound. It is known for its unique chemical properties due to the presence of multiple fluorine atoms. This compound is used in various industrial and research applications, particularly in the field of organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate typically involves the reaction of 4,4,5,5,5-pentafluoro-1-pentanol with acetic anhydride or acetyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride or acetyl chloride. The reaction can be catalyzed by a base such as pyridine or triethylamine to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pentafluoropentanoic acid or pentafluoropentanal.
Reduction: Formation of 4,4,5,5,5-pentafluoro-1-pentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Pentanol, 4,4,5,5,5-pentafluoro-, 1-acetate can be compared with other fluorinated alcohols and esters:
4,4,5,5,5-Pentafluoro-1-pentanol: Similar structure but lacks the acetate group, leading to different chemical properties and reactivity.
2,2,3,3,3-Pentafluoro-1-propanol: A shorter chain fluorinated alcohol with different physical and chemical properties.
3,3,4,4,4-Pentafluoro-1-butanol: Another fluorinated alcohol with a different chain length and reactivity.
The uniqueness of this compound lies in its combination of a fluorinated alcohol and an acetate group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
148043-72-5 |
|---|---|
Formule moléculaire |
C7H9F5O2 |
Poids moléculaire |
220.14 g/mol |
Nom IUPAC |
4,4,5,5,5-pentafluoropentyl acetate |
InChI |
InChI=1S/C7H9F5O2/c1-5(13)14-4-2-3-6(8,9)7(10,11)12/h2-4H2,1H3 |
Clé InChI |
YQFVFYFVUFYODN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)


![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)


![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)

![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)

![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)

